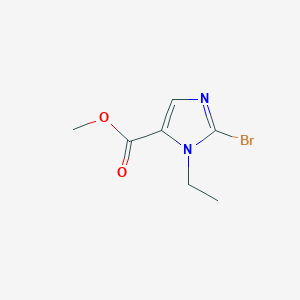

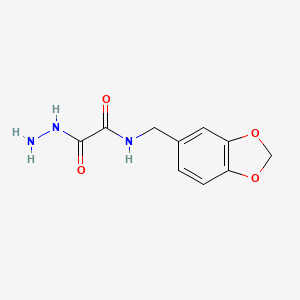

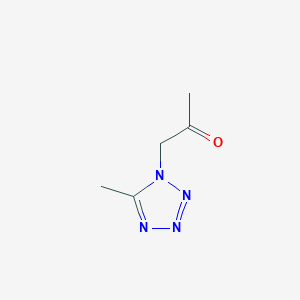

![molecular formula C11H14N2O3S B2606642 1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid CAS No. 537010-11-0](/img/structure/B2606642.png)

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid” is a type of sulfonic acid-functionalized ionic liquid . It’s a derivative of imidazole, a heterocyclic compound that plays an important role in various fields such as chemical sciences, biological sciences, and materials science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two imidazolic ionic liquids with bisulfate as the counterion were synthesized by adding a sulfonic acid group inside the imidazolic-base structure . The syntheses were carried out by mixing the corresponding imidazole and 1,4-butanesultone dissolved in methanol under reflux and agitation .

Chemical Reactions Analysis

Sulfonic acid-functionalized ionic liquids, including “1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid”, have been used as acid catalysts for transesterification reactions . The outstanding catalytic activity of these ionic liquids was associated with the significant amounts of free sulfuric acid in equilibrium with the ionic pairs .

Applications De Recherche Scientifique

Green Chemistry: Ionic Liquid Medium

Imidazolium ionic liquids (ILs) have gained prominence as environmentally friendly reaction media. These ILs, including our compound of interest, serve as recyclable and reusable solvents. Notably, they not only act as reaction media but also enhance reaction rates. Researchers have explored their use in various reactions, especially for the synthesis of bioactive organic compounds . The unique properties of imidazolium ILs make them ideal candidates for sustainable and efficient chemical processes.

Esterification Catalyst

Our compound has been employed as a dual solvent-catalyst in the esterification process. Specifically, it facilitates the acylation of α-tocopherol (the most active form of vitamin E) with succinic anhydride. This approach enhances the stability of vitamin E, which has significant biological activities . The use of imidazolium-based ionic liquids as both solvents and catalysts exemplifies their versatility in organic transformations.

Transesterification Reactions

Sulfonic acid-functionalized imidazolium-based ionic liquids exhibit outstanding catalytic activity at room temperature. For instance, they efficiently catalyze the transesterification of p-nitrophenyl acetate with methanol. The presence of free sulfuric acid in these ILs contributes to their remarkable performance in this reaction . Such applications highlight the potential of our compound in green and sustainable chemical processes.

Bioluminescence Studies

Cypridina luciferin, a chiral imidazopyrazinone compound, is responsible for the blue light emission observed in luminous ostracods (commonly known as sea fireflies). Our compound shares structural similarities with cypridina luciferin, making it relevant for studying bioluminescence mechanisms . Researchers investigate its role in light-emitting organisms and explore potential applications in biotechnology and imaging.

Materials Science: Functional Materials

Given its unique structure, our compound could serve as a building block for functional materials. Researchers investigate its incorporation into polymers, nanoparticles, or supramolecular assemblies. Potential applications include sensors, catalyst supports, or drug delivery systems. The sulfonic acid moiety may enhance water solubility and facilitate interactions with other materials.

Mécanisme D'action

The mechanism of action of “1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid” in catalysis is related to the release of free sulfuric acid during the reaction . The sulfonic acid groups are not directly involved in the catalysis, but they function as reservoirs for releasing the free acid, which is the actual acid catalyst .

Safety and Hazards

Propriétés

IUPAC Name |

1-butan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFFZGDBXRTQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)

![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)